molecular formula C24H22N2O3S2 B2373325 (3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892302-85-1

(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2373325
CAS RN: 892302-85-1
M. Wt: 450.57
InChI Key: FFQNUOBPWKJJAY-HZHRSRAPSA-N
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Description

(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S2 and its molecular weight is 450.57. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Knollmüller (1971) described the synthesis of 1H-2.1.3-Benzothiadiazin-2.2-dioxide cyclic and bicyclic sulfamides, which are structurally related to the queried compound. The study provided insights into the chemical reactions and structural characteristics of benzothiadiazine derivatives (Knollmüller, 1971).

  • Chemical Reactions and Derivatives : Research by Matsumoto, Takase, and Ogura (2008) explored the formation of iodine-substituted benzene derivatives from similar compounds. This study highlighted the chemical reactions and potential derivatives that can be obtained from such compounds (Matsumoto, Takase, & Ogura, 2008).

  • Multicomponent Synthesis : A 2016 study by Lega et al. focused on the multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyranes derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. The research presented a detailed mechanism of the synthesis process, offering insights into the complex reactions involved in creating such compounds (Lega et al., 2016).

  • Flash Vacuum Thermolysis Studies : The study by Drewnowski et al. (2006) investigated the flash vacuum thermolysis of thiones of selected N-, O-, and S-heterocycles, providing an understanding of the thermal behavior of similar benzothiazine compounds (Drewnowski et al., 2006).

  • Electronic and Optical Properties : Beytur and Avinca (2021) analyzed the electronic, nonlinear optical, and spectroscopic properties of heterocyclic compounds related to the queried chemical. This study contributes to the understanding of the electronic properties and potential applications in materials science (Beytur & Avinca, 2021).

  • Synthesis of Derivatives : Research by Souza et al. (2010) described the efficient synthesis of benzothiazine and acrylamide compounds. This paper provides insights into the methods and efficiency of synthesizing derivatives of benzothiazine compounds (Souza et al., 2010).

  • Cyclocarbonylation and Cyclothiocarbonylation : Jing et al. (2014) discussed the lanthanide-catalyzed cyclocarbonylation and cyclothiocarbonylation, offering a synthesis method for various benzannulated 1,3-diheteroatom cyclic compounds, which are related to the queried chemical (Jing et al., 2014).

properties

IUPAC Name

(3E)-1-[(4-methylphenyl)methyl]-3-[(3-methylsulfanylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-17-10-12-18(13-11-17)16-26-22-9-4-3-8-21(22)24(27)23(31(26,28)29)15-25-19-6-5-7-20(14-19)30-2/h3-15,25H,16H2,1-2H3/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQNUOBPWKJJAY-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)SC)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)SC)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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